molecular formula C13H13N3O B14609226 (3-Aminophenyl)(3,5-diaminophenyl)methanone CAS No. 59709-72-7

(3-Aminophenyl)(3,5-diaminophenyl)methanone

Cat. No.: B14609226
CAS No.: 59709-72-7
M. Wt: 227.26 g/mol
InChI Key: PGHVMIHPOANRPS-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(3,5-diaminophenyl)methanone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of amino groups attached to the phenyl rings, which can significantly influence its chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)(3,5-diaminophenyl)methanone typically involves the reaction of 3-aminobenzophenone with 3,5-diaminobenzophenone under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(3,5-diaminophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3-Aminophenyl)(3,5-diaminophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(3,5-diaminophenyl)methanone involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminophenyl)(phenyl)methanone: This compound is similar in structure but lacks the additional amino groups on the phenyl ring.

    (3-Aminophenyl)(3,4-dimethylphenyl)methanone: This compound has methyl groups instead of amino groups on the phenyl ring.

Uniqueness

(3-Aminophenyl)(3,5-diaminophenyl)methanone is unique due to the presence of multiple amino groups, which can significantly enhance its reactivity and potential applications. The additional amino groups provide more sites for chemical modification and interaction with biological molecules, making it a versatile compound for various research and industrial applications.

Properties

CAS No.

59709-72-7

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

(3-aminophenyl)-(3,5-diaminophenyl)methanone

InChI

InChI=1S/C13H13N3O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H,14-16H2

InChI Key

PGHVMIHPOANRPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CC(=CC(=C2)N)N

Origin of Product

United States

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